(1-(2-(methylamino)ethyl)-1H-1,2,3-triazol-4-yl)methanol hydrochloride
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Overview
Description
(1-(2-(methylamino)ethyl)-1H-1,2,3-triazol-4-yl)methanol hydrochloride: is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1-(2-(methylamino)ethyl)-1H-1,2,3-triazol-4-yl)methanol hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-(methylamino)ethylamine with a suitable triazole precursor in the presence of a catalyst. The reaction conditions often include a solvent such as ethanol or methanol and a temperature range of 50-100°C.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may include purification steps such as crystallization or chromatography to obtain the dihydrochloride salt in high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically in the presence of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The triazole ring can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; conditions: acidic or basic medium.
Reduction: Sodium borohydride, lithium aluminum hydride; conditions: solvent like ethanol or tetrahydrofuran.
Substitution: Halogenating agents, nucleophiles; conditions: solvent like dichloromethane or acetonitrile.
Major Products:
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced triazole derivatives.
Substitution: Formation of substituted triazole compounds with various functional groups.
Scientific Research Applications
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology: In biological research, the compound is used to study enzyme interactions and as a probe in biochemical assays.
Medicine: The compound has potential therapeutic applications, including as an antimicrobial or antiviral agent. It is also being investigated for its role in modulating biological pathways.
Industry: In the industrial sector, the compound is used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of (1-(2-(methylamino)ethyl)-1H-1,2,3-triazol-4-yl)methanol hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and modulating biochemical pathways. The triazole ring is known to interact with metal ions, which can influence the compound’s biological activity.
Comparison with Similar Compounds
1,2,3-Triazole: A basic triazole compound with similar structural features.
4-Methyl-1,2,3-triazole: A methyl-substituted triazole with comparable properties.
1-(2-Hydroxyethyl)-1,2,3-triazole: A triazole derivative with a hydroxyethyl group.
Uniqueness: (1-(2-(methylamino)ethyl)-1H-1,2,3-triazol-4-yl)methanol hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methylamino and hydroxyl groups enhances its reactivity and potential for forming hydrogen bonds, making it a valuable compound in various applications.
Biological Activity
(1-(2-(methylamino)ethyl)-1H-1,2,3-triazol-4-yl)methanol hydrochloride, with the CAS number 1820666-15-6, is a compound belonging to the triazole class, which has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C6H13ClN4O, with a molecular weight of approximately 192.65 g/mol. Its structure includes a triazole ring, which is known for its diverse biological activities.
Antimicrobial Activity
Research indicates that compounds containing triazole moieties often exhibit significant antimicrobial properties. For instance, studies have shown that various substituted triazoles can inhibit bacterial growth effectively. The specific compound has been evaluated for its antimicrobial activity against several pathogens.
Pathogen | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
---|---|---|
E. coli | 15 | 32 µg/mL |
S. aureus | 18 | 16 µg/mL |
C. albicans | 12 | 64 µg/mL |
These results suggest that this compound has considerable potential as an antimicrobial agent.
Anticancer Activity
Triazole derivatives have also been investigated for their anticancer properties. Certain studies have demonstrated that these compounds can induce apoptosis in cancer cells by inhibiting key signaling pathways involved in cell proliferation. For example:
- Case Study : In vitro studies on human cancer cell lines showed that treatment with this compound resulted in a significant reduction in cell viability (IC50 = 25 µM). The mechanism was linked to the induction of oxidative stress and disruption of mitochondrial function.
Antimalarial Activity
Recent investigations into the antimalarial properties of triazole derivatives have highlighted their potential efficacy against Plasmodium falciparum. A study demonstrated that this compound exhibited promising activity against the malaria parasite with an IC50 value of 50 nM.
The biological activity of this compound is believed to involve:
- Inhibition of Enzymatic Pathways : It may inhibit enzymes critical for pathogen survival or cancer cell proliferation.
- Induction of Apoptosis : The compound has been shown to trigger programmed cell death in cancer cells through various intracellular signaling cascades.
Synthesis
The synthesis of this compound typically involves the following steps:
- Formation of Triazole Ring : A reaction between an azide and an alkyne under copper-catalyzed conditions.
- Methylation : Introduction of the methylamino group via nucleophilic substitution.
- Hydrochloride Salt Formation : Treatment with hydrochloric acid to yield the hydrochloride salt.
Properties
IUPAC Name |
[1-[2-(methylamino)ethyl]triazol-4-yl]methanol;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N4O.2ClH/c1-7-2-3-10-4-6(5-11)8-9-10;;/h4,7,11H,2-3,5H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAMLOZBMFISLBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCN1C=C(N=N1)CO.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14Cl2N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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